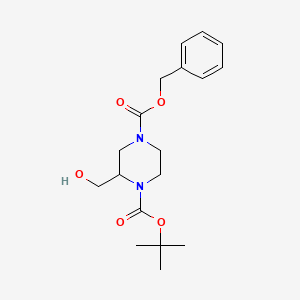
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5 . It has a molecular weight of 350.41 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure. Unfortunately, specific details about the bond lengths or angles were not found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 350.41 . It is typically stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
General Uses
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” is a type of N-Boc piperazine derivative . These derivatives are useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Results or Outcomes : The outcomes of these applications can also vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Specific Application
- Application Summary : N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, can be used to synthesize drug substances. For example, they can be used in the synthesis of trazodone, a medication used to treat depression .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the drug molecule. This would likely be done under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcome of this application would be the production of a drug substance with therapeutic properties. In the case of trazodone, the drug has been shown to be effective in treating depression .
Application in Synthesis of Novel Organic Compounds
- Application Summary : Piperazine and N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
- Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Application in Synthesis of Bulky Organic Compounds
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
- Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .
Application in Synthesis of Novel Organic Compounds
- Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
- Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .
Application in Synthesis of Bulky Organic Compounds
- Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
- Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
- Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .
Safety And Hazards
The compound has been classified with the hazard statements H315 and H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDDQLIGHSFEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593254 |
Source


|
| Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
CAS RN |
557056-07-2 |
Source


|
| Record name | 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


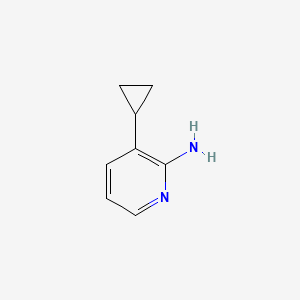
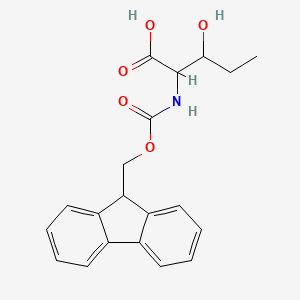
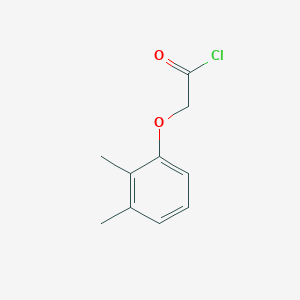
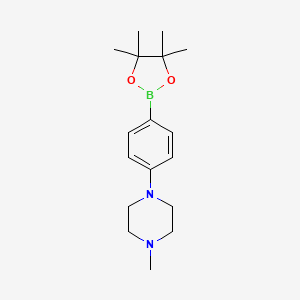
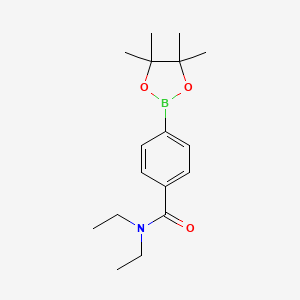
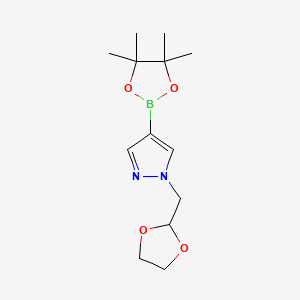
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)
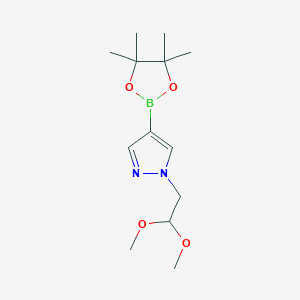


![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
